molecular formula C13H12N2O2 B6386312 2-Amino-5-(3-methylphenyl)nicotinic acid, 95% CAS No. 1261925-06-7

2-Amino-5-(3-methylphenyl)nicotinic acid, 95%

Cat. No. B6386312
CAS RN: 1261925-06-7
M. Wt: 228.25 g/mol
InChI Key: WXDIKTAYOISNFU-UHFFFAOYSA-N
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Description

2-Amino-5-(3-methylphenyl)nicotinic acid, or 2-APN, is a naturally occurring compound found in plants and animals. It is a derivative of nicotinic acid, a type of vitamin B3, and is a key intermediate in the biosynthesis of nicotinic acid. 2-APN has been studied for its potential medical applications due to its antioxidant and anti-inflammatory properties.

Mechanism of Action

2-APN has been shown to act as an antioxidant, scavenging free radicals and preventing oxidative damage. It has also been shown to inhibit the release of inflammatory mediators, such as cytokines and chemokines, which are involved in the inflammatory response. In addition, 2-APN has been shown to inhibit the activity of enzymes involved in the metabolism of various drugs and toxins.
Biochemical and Physiological Effects
2-APN has been shown to have a range of biochemical and physiological effects. It has been shown to reduce oxidative stress, reduce inflammation, and inhibit the activity of enzymes involved in the metabolism of drugs and toxins. In addition, it has been shown to have anti-cancer, anti-diabetic, and neuroprotective effects.

Advantages and Limitations for Lab Experiments

2-APN is relatively easy to synthesize in the laboratory and is widely available. It is also relatively stable, making it suitable for use in long-term experiments. However, it is also relatively expensive, making it unsuitable for large-scale experiments.

Future Directions

2-APN has a wide range of potential applications and there are many potential future directions for research. These include further investigation into its antioxidant and anti-inflammatory properties, as well as its potential use as a preservative in food and cosmetics. In addition, further research could be conducted into its potential use as a treatment for various conditions, such as diabetes, cancer, and neurodegenerative diseases. Finally, further research could be conducted into the biochemical and physiological effects of 2-APN, as well as its potential interactions with other compounds.

Synthesis Methods

2-APN can be synthesized in a two-step process. The first step involves the reaction of 3-methylphenylacetic acid and sodium cyanide to form 3-methylphenylacetonitrile. This is then reacted with ammonium chloride to form 2-APN. The reaction takes place in aqueous solution at a temperature of 80-90°C. The yield of the reaction is typically around 95%.

Scientific Research Applications

2-APN has been studied for its potential medical applications due to its antioxidant and anti-inflammatory properties. In particular, it has been investigated as a potential treatment for a variety of conditions such as diabetes, cancer, and neurodegenerative diseases. In addition, 2-APN has been studied for its potential use as a preservative in food and cosmetics.

properties

IUPAC Name

2-amino-5-(3-methylphenyl)pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O2/c1-8-3-2-4-9(5-8)10-6-11(13(16)17)12(14)15-7-10/h2-7H,1H3,(H2,14,15)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXDIKTAYOISNFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=CC(=C(N=C2)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40686923
Record name 2-Amino-5-(3-methylphenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40686923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261925-06-7
Record name 2-Amino-5-(3-methylphenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40686923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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